2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid
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Overview
Description
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid is a complex organic compound with a unique structure that includes an imidazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.
Synthesis of the Piperidine Ring: This involves the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Coupling Reactions: The imidazole and piperidine rings are then coupled through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the piperidine ring can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydroxyl derivatives of the piperidine ring.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and imidazole-4-acetic acid.
Piperidine Derivatives: Compounds like piperine and piperidine-4-carboxylic acid.
Uniqueness
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid is unique due to its combined imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H19N5O5 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N5O5/c20-11-3-1-2-9(18-11)14(24)19-10(4-8-5-15-7-17-8)13(23)16-6-12(21)22/h5,7,9-10H,1-4,6H2,(H,15,17)(H,16,23)(H,18,20)(H,19,24)(H,21,22)/t9?,10-/m0/s1 |
InChI Key |
OZZFNVQKTQUUHQ-AXDSSHIGSA-N |
Isomeric SMILES |
C1CC(NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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